REACTION_CXSMILES
|
[NH3:1].[C:2](#[N:5])[CH:3]=[CH2:4]>O>[C:2]([CH2:3][CH2:4][NH:1][CH2:4][CH2:3][C:2]#[N:5])#[N:5]
|
Name
|
|
Quantity
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9 L
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
52 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
3.8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
and the effective reaction volume (the space used during the reaction)
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Type
|
CUSTOM
|
Details
|
corresponds to a space velocity of 0.1 hr
|
Duration
|
0.1 h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is removed at a point above the distribution device
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |